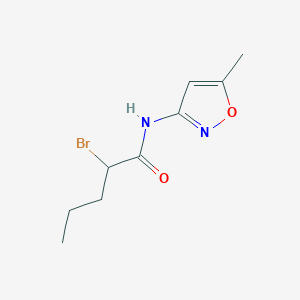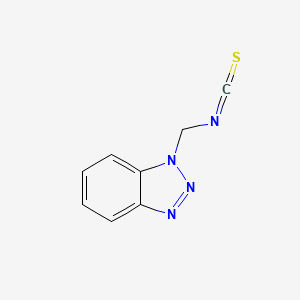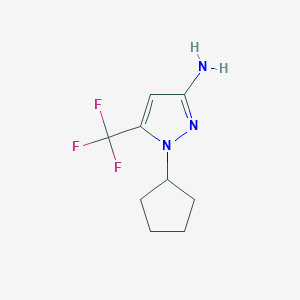
N-(2-(4-(4-methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a variety of reactions due to the presence of the piperazine ring and other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .科学的研究の応用
Antimalarial and Antiviral Applications
N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide derivatives have been studied for their potential in treating diseases like malaria and COVID-19. A theoretical investigation into antimalarial sulfonamides, including compounds with structural similarities to N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide, demonstrated their effectiveness against malaria through molecular docking studies. These compounds showed significant in vitro antimalarial activity and favorable ADMET properties, with one of the sulfonamides displaying excellent antimalarial activity due to the presence of a quinoxaline moiety. Moreover, the molecular docking study of these compounds revealed their potential to bind effectively to key proteins involved in the SARS-CoV-2 virus, suggesting a possible role in COVID-19 treatment (Fahim & Ismael, 2021).
Antidepressant Metabolism
Research into the metabolic pathways of novel antidepressants has also involved compounds structurally related to N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide. One study focused on Lu AA21004, a novel antidepressant, revealed its metabolism into various metabolites through the action of cytochrome P450 and other enzymes. Understanding the oxidative metabolism of such compounds is crucial for evaluating their pharmacokinetics and potential drug-drug interactions, thus aiding in the development of safe and effective antidepressant therapies (Hvenegaard et al., 2012).
Anticancer Activity
N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide derivatives have been explored for their anticancer potential. The design, synthesis, and evaluation of these compounds against various cancer cell lines have shown promising results. Some derivatives demonstrated moderate to excellent anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antiproliferative and Anti-HIV Activity
Further research into N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide derivatives has revealed their antiproliferative and anti-HIV properties. Compounds have been synthesized and evaluated for their ability to inhibit the proliferation of human tumor-derived cell lines and HIV-1 and HIV-2 viruses. The findings from these studies contribute to the development of new therapeutic agents for treating various forms of cancer and HIV/AIDS (Al-Soud et al., 2010).
作用機序
Target of Action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that the compound may interact with multiple targets.
Mode of Action
The piperazine ring can act as a hydrogen bond donor and acceptor, while the benzenesulfonyl group can participate in hydrophobic interactions .
Biochemical Pathways
Given the presence of a piperazine moiety, it is plausible that the compound may influence pathways related to neurotransmission, as many piperazine-containing drugs are known to modulate the activity of neurotransmitter receptors .
Pharmacokinetics
The presence of a piperazine ring and a benzenesulfonyl group suggests that the compound may have good oral bioavailability, as these functional groups are often found in orally active drugs .
Result of Action
Given the presence of a piperazine moiety, it is plausible that the compound may exert effects on cellular signaling pathways, potentially influencing cell function and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pKa of the piperazine moiety suggests that the compound may exist in different ionic forms at different pH levels, which could influence its interaction with its targets . Furthermore, the compound’s stability could be influenced by temperature and the presence of reactive species in the environment.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-20-12-14-22(15-13-20)26(32)29-16-18-30(19-17-29)27(33)25(28-24(31)21-8-4-2-5-9-21)36(34,35)23-10-6-3-7-11-23/h2-15,25H,16-19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKKFHGBDMSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride](/img/no-structure.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2920877.png)


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)
![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)
![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)
![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B2920892.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2920894.png)
![N-(2,5-Difluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2920895.png)
